2-Chloro-3-methylbutan-1-amine;hydrochloride
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Overview
Description
2-Chloro-3-methylbutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H12ClN·HCl. It is a hydrochloride salt form of 2-chloro-3-methylbutan-1-amine, which is an organic compound containing both amine and chloro functional groups. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbutan-1-amine;hydrochloride typically involves the chlorination of 3-methylbutan-1-amine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction conditions include:
Reagents: 3-methylbutan-1-amine, hydrochloric acid, and a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Conditions: The reaction is usually conducted at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine without the chloro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-hydroxy-3-methylbutan-1-amine or 2-alkoxy-3-methylbutan-1-amine.
Oxidation: Formation of 2-chloro-3-methylbutan-1-nitroso or 2-chloro-3-methylbutan-1-nitro.
Reduction: Formation of 3-methylbutan-1-amine.
Scientific Research Applications
2-Chloro-3-methylbutan-1-amine;hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbutan-1-amine;hydrochloride involves its interaction with biological molecules through its amine and chloro functional groups. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the chloro group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylbutan-1-amine: The free base form without the hydrochloride salt.
3-Methylbutan-1-amine: Lacks the chloro group, leading to different reactivity and applications.
2-Chloro-2-methylpropane: Contains a chloro group but lacks the amine functionality.
Uniqueness
2-Chloro-3-methylbutan-1-amine;hydrochloride is unique due to the presence of both amine and chloro functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXXKYVNNQCYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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